
1H-Pyrazol-4-amine
Overview
Description
1H-Pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring with an amino group at the fourth position. This compound is part of the broader class of pyrazoles, which are known for their diverse applications in organic and medicinal chemistry . Pyrazoles are rarely found in natural products, making synthetic methods crucial for their production .
Preparation Methods
1H-Pyrazol-4-amine can be synthesized through various methods:
Cyclocondensation Reaction: A common method involves the cyclocondensation of arylhydrazines with malononitrile derivatives. This reaction typically uses a catalytic system such as FeCl3/PVP in a green solvent like water/PEG-400.
[3+2] Cycloaddition: Another approach is the silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This method offers mild conditions and broad substrate scope.
One-Pot Condensation: One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to pyrazoles.
Chemical Reactions Analysis
1H-Pyrazol-4-amine undergoes various chemical reactions:
Oxidation: It can be oxidized to form pyrazole derivatives.
Substitution: The amino group allows for substitution reactions, where different substituents can be introduced at the amino position.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents for these reactions include bromine for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrazol-4-amine and its derivatives have shown significant potential in medicinal chemistry, particularly in the development of pharmaceuticals with various biological activities.
- Anticancer Properties : Research has indicated that certain pyrazole derivatives exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds derived from this compound have been explored for their ability to target the p38 mitogen-activated protein kinase (p38MAPK) pathway, which is crucial in cancer cell signaling and survival.
- Anti-inflammatory Agents : The compound has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
- Antimicrobial Activity : Various derivatives of this compound have demonstrated antimicrobial properties against a range of pathogens, making them potential candidates for new antibiotic therapies.
Agrochemicals
This compound is also significant in the agrochemical industry. It serves as a precursor for synthesizing herbicides and pesticides:
- Synthesis of Pesticides : The compound can be utilized to create novel pesticide formulations that target specific pests while minimizing environmental impact. For example, processes have been developed to prepare 3-chloro-1H-pyrazol-4-amine, which has applications in creating effective pesticide compounds .
Material Science
In material science, this compound is employed in developing new materials with unique properties:
- Fluorescent Probes : Certain derivatives of this compound are used as fluorescent probes for detecting analytes in biological samples. Their ability to fluoresce under specific conditions makes them valuable tools in biochemical analysis .
- Dendrimers and Polymers : The compound plays a role in synthesizing dendrimers and polymers, which have applications in drug delivery systems and nanotechnology .
Case Study 1: Anticancer Activity
A study focusing on the synthesis of pyrazole derivatives revealed that modifications at the 1-position of the pyrazole ring significantly enhanced anticancer activity against various cancer cell lines. Compounds were tested for their ability to inhibit cell growth and induce apoptosis, showing promising results that warrant further investigation.
Case Study 2: Agrochemical Applications
Research conducted on the synthesis of pyrazole-based herbicides demonstrated effective weed control with minimal toxicity to non-target species. Field trials indicated that these compounds could reduce herbicide resistance among target weeds, suggesting their utility in sustainable agriculture practices.
Data Tables
Application Area | Specific Uses | Notable Findings |
---|---|---|
Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial | Effective against p38MAPK; modulates COX activity |
Agrochemicals | Herbicides, pesticides | Reduced herbicide resistance; effective pest control |
Material Science | Fluorescent probes, dendrimers | Useful for detecting analytes; applications in drug delivery |
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes like p38MAPK, influencing their activity and leading to therapeutic effects . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1H-Pyrazol-4-amine can be compared with other aminopyrazoles:
3-Aminopyrazole: Similar to this compound but with the amino group at the third position.
5-Aminopyrazole: Another variant with the amino group at the fifth position.
This compound is unique due to its specific positioning of the amino group, which influences its reactivity and applications .
Biological Activity
1H-Pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its role as a pharmacological agent, particularly in cancer treatment and as a kinase inhibitor.
Overview of this compound
This compound is characterized by its pyrazole ring structure, which is known for its versatility in drug design. The compound has been modified in various studies to enhance its biological properties.
1. Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines showed sub-micromolar antiproliferative activity against a panel of cancer cell lines, with a GI50 range of 0.127–0.560 μM . Mechanistic studies revealed that these compounds induce apoptosis and cell cycle arrest in ovarian cancer cells by inhibiting CDK2, a critical kinase involved in cell cycle regulation.
Compound | GI50 (μM) | Mechanism of Action |
---|---|---|
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | 0.127–0.560 | CDK2 inhibition, apoptosis induction |
2. Kinase Inhibition
The inhibition of various kinases has been a prominent focus in the research of this compound derivatives. A study identified several compounds that selectively inhibited casein kinase 1δ/ε (CK1δ/ε), which is relevant for neurodegenerative disorders and cancer . The docking studies indicated that these compounds interact with the ATP binding site of CK1δ, suggesting a mechanism for their inhibitory action.
Kinase Target | Compound | Inhibition Type |
---|---|---|
CK1δ/ε | N-(1H-pyrazol-3-yl)quinazolin-4-amines | Selective inhibition |
IRAK4 | 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine | Potent inhibition |
3. Selectivity and Potency
The selectivity and potency of pyrazole derivatives are crucial for their therapeutic application. For example, modifications at the 5-position of the pyrazole ring significantly improved the potency against IRAK4 while maintaining favorable pharmacokinetic properties suitable for oral dosing . The removal of certain functional groups was found to enhance permeability but at the cost of potency, highlighting the need for careful structural optimization.
Case Study: p38 MAP Kinase Inhibitors
A notable case involves the discovery of highly selective inhibitors of p38 MAP kinase derived from pyrazole scaffolds. These compounds were optimized through high-throughput screening and structural analysis, leading to the identification of an orally bioavailable candidate (RO3201195) that advanced into Phase I clinical trials due to its promising selectivity and potency .
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for preparing 1H-pyrazol-4-amine derivatives, and how do reaction conditions influence regioselectivity?
- Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions of hydrazides or through condensation reactions with aldehydes. For example, substituted pyrazole frameworks are constructed by reacting monomethylhydrazine with ethyl acetoacetate, followed by oxidation and acylation steps to introduce functional groups . Regioselectivity is influenced by steric and electronic factors; for instance, electron-withdrawing substituents on aryl aldehydes favor specific tautomeric forms during cyclization. Phosphorus oxychloride (POCl₃) is often used for cyclization at elevated temperatures (e.g., 120°C), but solvent-free conditions under microwave irradiation can improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns and tautomeric states. For example, NH₂ protons in this compound derivatives typically appear as broad singlets between δ 3.2–4.5 ppm, while aromatic protons vary based on substituents .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Challenges include resolving hydrogen bonding networks and confirming regiochemistry in polycyclic derivatives .
- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular formulas, especially for halogenated derivatives (e.g., 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine, [M+H]⁺ = 196) .
Q. How are this compound derivatives screened for preliminary biological activity?
- Methodological Answer : In vitro antibacterial assays (e.g., MIC determination against S. aureus or E. coli) are common. Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) often show enhanced activity due to improved membrane penetration. For example, 5-chloro-substituted pyrazoles exhibit MIC values <10 µg/mL .
Advanced Research Questions
Q. How can computational modeling address contradictions in structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations resolve discrepancies between predicted and observed bioactivity. For instance, pyrazole derivatives targeting σ₁ receptors require precise alignment of substituents (e.g., 3-methoxy groups) with hydrophobic binding pockets. Contradictions arise when steric clashes or solvation effects are overlooked . QSAR models incorporating Hammett constants (σ) and logP values improve predictive accuracy .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound-based heterocycles?
- Methodological Answer :
- Catalysis : Copper(I) bromide and cesium carbonate enhance coupling reactions (e.g., Buchwald-Hartwig amination) for N-aryl derivatives, achieving yields up to 83% .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during heterocycle formation (e.g., pyrazolo[1,5-a]pyrimidines) .
- Workflow : High-throughput screening (HTS) identifies optimal conditions (e.g., solvent polarity, temperature) for challenging steps like thiourea cyclization .
Q. How do crystallographic data resolve ambiguities in tautomeric forms of this compound derivatives?
- Methodological Answer : X-ray diffraction distinguishes between 1H- and 2H-pyrazole tautomers by analyzing bond lengths and angles. For example, C–N bond lengths <1.34 Å confirm enamine character in 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine. Hydrogen bonding networks (e.g., N–H···O interactions) further stabilize specific tautomers .
Q. What experimental designs mitigate regioselectivity challenges in electrophilic substitution reactions of this compound?
- Methodological Answer :
- Directing groups : Electron-donating substituents (e.g., NH₂) direct electrophiles to the C5 position. For example, bromination of 1-(pyridin-3-yl)-1H-pyrazol-4-amine occurs preferentially at C3 when NH₂ is unprotected .
- Protection/deprotection : Temporary protection of the amine group (e.g., as a Boc derivative) allows selective functionalization at C5, followed by deprotection under acidic conditions .
Q. Data Analysis and Contradictions
Q. Why do NMR and X-ray data sometimes conflict in assigning substituent positions in polycyclic pyrazole derivatives?
- Methodological Answer : Dynamic effects in solution (e.g., tautomerism or rotational barriers) can cause NMR signals to average, whereas X-ray data provide static snapshots. For example, this compound derivatives with bulky substituents may exhibit restricted rotation, leading to split NMR signals that crystallography resolves as discrete conformers .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Solvent correction : Include implicit solvent models (e.g., PBSA) in docking studies to account for solvation effects overlooked in vacuum simulations .
- Metabolite screening : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to observed bioactivity but are absent in initial models .
Q. Advanced Applications
Q. What methodologies enable the incorporation of this compound into peptidomimetics or metal-organic frameworks (MOFs)?
- Methodological Answer :
- Peptidomimetics : Solid-phase synthesis links pyrazole amines to amino acids via amide bonds (e.g., coupling with Fmoc-protected thiazole carboxamides) .
- MOFs : Pyrazole amines act as ligands for transition metals (e.g., Mn²⁺ or Fe²⁺), forming coordination polymers with tunable porosity. Characterization via IR and TGA confirms ligand-metal binding .
Properties
IUPAC Name |
1H-pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXINVSXSGNSVLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182682 | |
Record name | 1H-Pyrazol-4-amine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28466-26-4 | |
Record name | 1H-Pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28466-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-4-amine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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